2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
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Overview
Description
Morantel tartrate is an anthelmintic drug primarily used in veterinary medicine to treat parasitic worm infections in livestock such as cattle, sheep, goats, and horses . It is a derivative of 3-methylthiophene and is closely related to pyrantel . The compound works by inhibiting acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby affecting the nervous system of the worms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morantel tartrate is synthesized through a series of chemical reactions involving pyrimidine derivatives. The key steps include the reaction of 1-methyl-2-(3-methylthiophen-2-yl)ethenyl-1,4,5,6-tetrahydropyrimidine with tartaric acid to form the tartrate salt . The reaction conditions typically involve the use of solvents such as methanol and tetrahydrofuran, and the pH is adjusted using phosphoric acid .
Industrial Production Methods
Industrial production of morantel tartrate involves large-scale synthesis using similar chemical reactions as in the laboratory synthesis. The process is optimized for higher yields and purity, and involves stringent quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Morantel tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: Substitution reactions can occur, particularly involving the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
Morantel tartrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for quality control and assay development.
Medicine: Research is ongoing to explore its potential use in treating parasitic infections in humans.
Industry: It is used in the formulation of veterinary drugs and feed additives for livestock.
Mechanism of Action
Morantel tartrate acts as an inhibitor of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine . By inhibiting this enzyme, the compound disrupts the transmission of nervous signals in parasitic worms, leading to their paralysis and eventual death . The molecular targets include acetylcholine receptors on the muscle cells of nematodes .
Comparison with Similar Compounds
Morantel tartrate is closely related to other anthelmintic compounds such as pyrantel and levamisole . Compared to pyrantel, morantel tartrate has a similar mechanism of action but is more soluble in water, making it more effective in certain formulations . Levamisole, on the other hand, has a different mechanism of action, targeting the nicotinic acetylcholine receptors .
List of Similar Compounds
- Pyrantel
- Levamisole
- Albendazole
- Ivermectin
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-methyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.C4H6O6/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;5-1(3(7)8)2(6)4(9)10/h4-6,9H,3,7-8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQONWGCAQGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26155-31-7 |
Source
|
Record name | Morantel tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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